REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[Na].[CH2:11](O)[CH3:12]>>[CH2:11]([O:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][CH:7]=1)[CH3:12] |^1:9|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)CO
|
Name
|
|
Quantity
|
1.565 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Dimethylsulphoxide (180 cc) was added to the residue, and bromoethane (7.43 g) in dimethylsulphoxide (24 cc)
|
Type
|
ADDITION
|
Details
|
was added over 20 minutes to the stirred mixture
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between chloroform and water
|
Type
|
CUSTOM
|
Details
|
the chloroform extracts were evaporated to an oil which
|
Type
|
ADDITION
|
Details
|
was converted into a crystalline hydrochloride m.p. 190°-191.5° by the addition of ethanolic hydrogen chloride
|
Type
|
DISSOLUTION
|
Details
|
The hydrochloride was dissolved in water
|
Type
|
ADDITION
|
Details
|
aqueous ammonia was added until the mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue crystallised from ethanol/diethyl ether
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C(=NC=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |